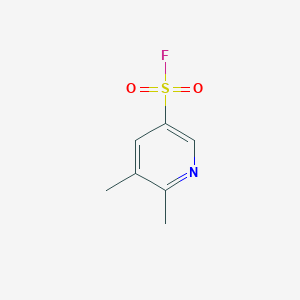
5,6-Dimethylpyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylpyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of both methyl and sulfonyl fluoride groups on the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable intermediate in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyridine-3-sulfonyl fluoride typically involves the fluorination of 5,6-Dimethylpyridine-3-sulfonyl chloride. This can be achieved through a one-pot synthesis process where sulfonates or sulfonic acids are transformed into sulfonyl fluorides under mild reaction conditions using readily available reagents . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications in pharmaceuticals, agrochemicals, and other industries.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethylpyridine-3-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the pyridine ring and the functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
5,6-Dimethylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylpyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles and other reactive species. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,6-Dimethylpyridine-3-sulfonyl fluoride include other fluorinated pyridine derivatives, such as:
- 2,3,5,6-Tetrafluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both methyl and sulfonyl fluoride groups on the pyridine ring. This unique combination of functional groups imparts distinct reactivity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H8FNO2S |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5,6-dimethylpyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 |
Clave InChI |
UAQDFLFARANETL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


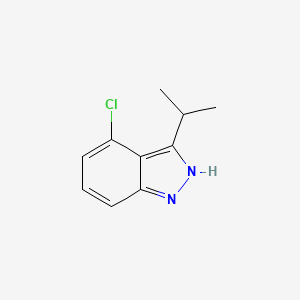

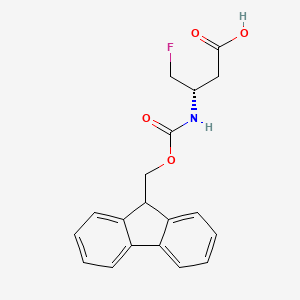

![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
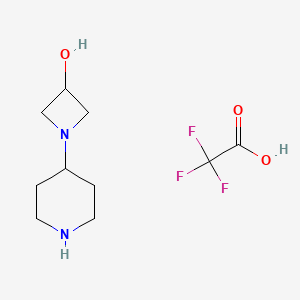
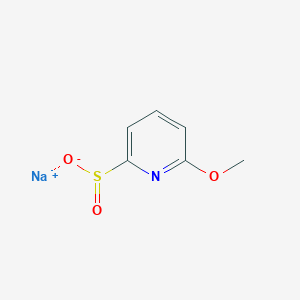
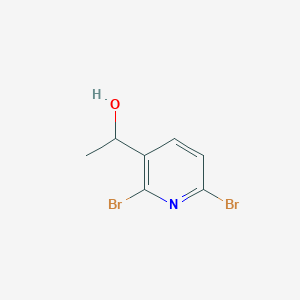
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
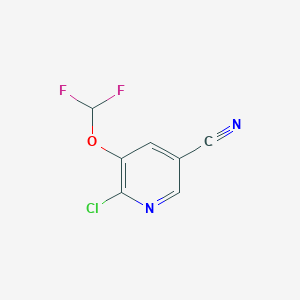
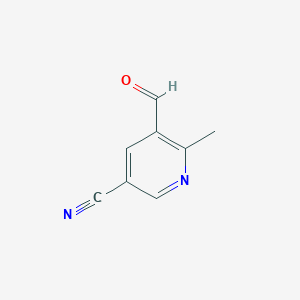
![2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine](/img/structure/B13123591.png)
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)

